molecular formula C11H10FN3O B2687621 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide CAS No. 1421515-59-4

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2687621
CAS RN: 1421515-59-4
M. Wt: 219.219
InChI Key: OOVBAFXHCLBYKD-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide have been evaluated for their antimicrobial properties. Specifically, compounds d1, d2, and d3 demonstrated promising activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings highlight its potential as a novel antimicrobial agent.

Anticancer Properties

Cancer remains a significant global health challenge. Compounds derived from 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide were screened for their anticancer effects. Notably, compounds d6 and d7 exhibited strong activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings suggest that this compound could serve as a lead candidate for rational drug design in cancer therapy.

COX-2 Inhibition

In another context, related pyrimidine derivatives (2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl)) have been investigated for their COX-2 inhibitory effects. While not directly the same compound, this research sheds light on potential anti-inflammatory applications . COX-2 inhibition is relevant in various inflammatory conditions.

Anti-HIV Activity

Although not directly studied for 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, similar benzene derivatives were screened for anti-HIV activity. These compounds showed promise against both HIV-1 and HIV-2 strains in acutely infected cells . While further exploration is needed, this suggests a potential avenue for antiviral research.

Thiazole Nucleus

The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Understanding the mechanisms underlying these effects could lead to novel therapeutic strategies.

Rational Drug Design

Molecular docking studies revealed that specific derivatives of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide displayed favorable binding scores within selected protein structures. These compounds hold promise as lead candidates for rational drug design . Such insights are crucial for developing effective pharmaceutical agents.

properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-10-3-1-8(2-4-10)9-5-14-15(6-9)7-11(13)16/h1-6H,7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVBAFXHCLBYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

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